

In-Depth Technical Guide: 5-Chloro-2-hydroxypyrimidine (CAS 54326-16-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-hydroxypyrimidine

Cat. No.: B050789

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-2-hydroxypyrimidine** (CAS 54326-16-8), a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, safety information, synthesis protocols, and its significant role in the development of novel therapeutics, particularly as a precursor for Phosphodiesterase 10A (PDE10A) inhibitors.

Chemical and Physical Properties

5-Chloro-2-hydroxypyrimidine is a pyrimidine derivative characterized by a chlorine atom at the 5th position and a hydroxyl group at the 2nd position of the pyrimidine ring. It primarily exists in the more stable 2-pyridone tautomeric form.

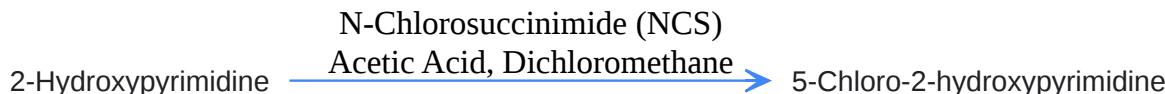
Table 1: Physicochemical Properties of **5-Chloro-2-hydroxypyrimidine**

Property	Value	Reference(s)
CAS Number	54326-16-8	[1] [2] [3]
Molecular Formula	C ₄ H ₃ CIN ₂ O	[1] [2] [3]
Molecular Weight	130.53 g/mol	[2] [3]
Appearance	Off-white to pale yellow solid/crystals	[1] [3]
Melting Point	237-238 °C (decomposes)	
pKa (Predicted)	7.62 ± 0.10	[1]
Solubility	Sparingly soluble in water	[1]
Purity (Commercially Available)	≥ 99% (HPLC)	[3]
Storage	Store in a cool (2-8°C), dry place in a tightly sealed container.	[1]

Table 2: Predicted Physicochemical Data

Property	Value	Reference(s)
ACD/LogP	-1.43	[1]
Polar Surface Area	32.67 Å ²	[1]
# of Hydrogen Bond Acceptors	3	[1]
# of Hydrogen Bond Donors	1	[1]
# of Freely Rotating Bonds	0	[1]
Index of Refraction	1.632	[1]
Molar Refractivity	29.98 cm ³	[1]
Molar Volume	84 cm ³	[1]

Spectral Data


Experimental spectral data for **5-Chloro-2-hydroxypyrimidine** is not readily available in public databases. Researchers should perform their own analytical characterization (NMR, IR, MS) to confirm the identity and purity of the compound. Predicted spectral data can serve as a reference.

Synthesis

A common laboratory-scale synthesis of **5-Chloro-2-hydroxypyrimidine** involves the chlorination of 2-hydroxypyrimidine.

Experimental Protocol: Synthesis of **5-Chloro-2-hydroxypyrimidine**

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **5-Chloro-2-hydroxypyrimidine**.

Materials:

- 2-Hydroxypyrimidine
- N-Chlorosuccinimide (NCS)
- Acetic Acid
- Dichloromethane (DCM)

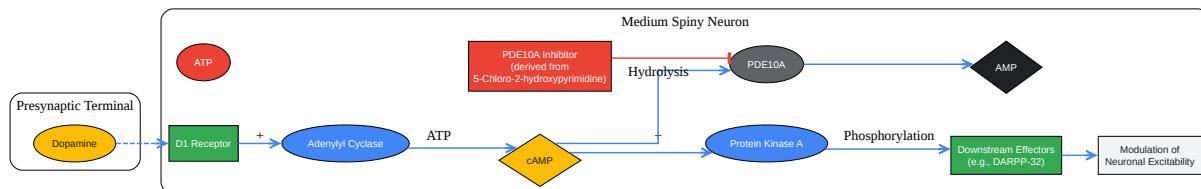
Procedure:

- To a solution of 2-hydroxypyrimidine in a mixture of dichloromethane and acetic acid, add N-chlorosuccinimide portion-wise at room temperature.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **5-Chloro-2-hydroxypyrimidine**.

Note: This is a generalized procedure. Researchers should consult relevant literature for specific reaction conditions and scale.

Applications in Drug Discovery and Development

5-Chloro-2-hydroxypyrimidine is a crucial building block in the synthesis of various pharmaceutical compounds, particularly antiviral and anticancer agents.^[3] Its most notable application is as a key intermediate in the development of Phosphodiesterase 10A (PDE10A) inhibitors.^[4]


Role as an Intermediate for PDE10A Inhibitors

PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling.^[5] ^[6] It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition.^[7] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which can modulate neuronal activity.^[6] This has made PDE10A an attractive target for the treatment of central nervous system disorders such as schizophrenia and Huntington's disease.^{[5][6]}

5-Chloro-2-hydroxypyrimidine serves as a starting material for the synthesis of the core structures of many potent and selective PDE10A inhibitors.

Signaling Pathway

The inhibition of PDE10A by compounds derived from **5-Chloro-2-hydroxypyrimidine** has a significant impact on downstream signaling pathways, particularly in striatal neurons.

[Click to download full resolution via product page](#)

Figure 2: Simplified PDE10A signaling pathway in a medium spiny neuron.

In the striatum, dopamine binding to D1 receptors activates adenylyl cyclase, leading to the production of cAMP.^[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, ultimately modulating neuronal excitability.^[8] PDE10A acts as a key regulator in this pathway by hydrolyzing cAMP to AMP, thus terminating the signal.^[9] By inhibiting PDE10A, compounds synthesized from **5-Chloro-2-hydroxypyrimidine** prevent the degradation of cAMP, leading to sustained PKA activation and enhanced downstream signaling.^[8]

Safety and Handling

5-Chloro-2-hydroxypyrimidine is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory tract irritation.^[10]

Table 3: Hazard and Precautionary Statements

GHS Classification	Statement
Hazard Statement(s)	H302: Harmful if swallowed.
Precautionary Statement(s)	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and clothing.
- Respiratory Protection: Use a NIOSH/MSHA-approved respirator when handling this compound.

Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

5-Chloro-2-hydroxypyrimidine is a versatile and valuable intermediate for the synthesis of a wide range of biologically active molecules. Its role as a precursor to potent PDE10A inhibitors highlights its importance in the development of novel therapeutics for neurological and psychiatric disorders. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for researchers and drug development professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-CHLORO-2-HYDROXYPYRIMIDINE | 54326-16-8 [chemicalbook.com]
- 5. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum [mdpi.com]
- 8. jneurosci.org [jneurosci.org]
- 9. PDE10A - Wikipedia [en.wikipedia.org]
- 10. 5-CHLORO-2-HYDROXYPYRIMIDINE - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Chloro-2-hydroxypyrimidine (CAS 54326-16-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050789#5-chloro-2-hydroxypyrimidine-cas-54326-16-8-datasheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com